Levobetaxolol hydrochloride

説明

特性

IUPAC Name |

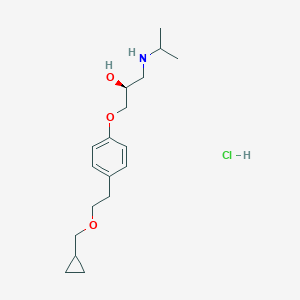

(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDPSNLJFOQTRK-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151321 | |

| Record name | Levobetaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116209-55-3 | |

| Record name | Levobetaxolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116209553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobetaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOBETAXOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MR4W4O06J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Mechanisms of Action

Receptor Binding and Selectivity Profiles

Levobetaxolol demonstrates a well-defined receptor binding and selectivity profile, predominantly targeting beta-1 adrenergic receptors.

Levobetaxolol exhibits a high affinity for the human β1-adrenergic receptor. Research using cloned human β1-receptors has determined a Ki value of 0.76 nM for levobetaxolol nih.govchem960.com. In functional assays, levobetaxolol potently antagonized activities at cloned human β1 receptors, with an IC50 of 33.2 nM chem960.com. Its cardioselective nature implies a preferential blockade of β1-receptors, primarily located in the heart iiab.medntb.gov.uamims.comnih.gov.

While demonstrating high β1-selectivity, levobetaxolol also interacts with β2-adrenergic receptors, albeit with a significantly lower affinity. The Ki value for levobetaxolol at cloned human β2-receptors is 32.6 nM nih.govchem960.com. In functional assays using guinea pig tracheal rings, which express β2-receptors, the IC50 for levobetaxolol was 2970 nM, indicating a substantially reduced potency at these receptors compared to β1 chem960.com.

Levobetaxolol exhibits notable β1-selectivity when compared to other commonly used beta-blockers. Studies have shown levobetaxolol to be 43-fold β1-selective at recombinant human β1- and β2-receptors nih.govchem960.com. In functional assays utilizing isolated animal tissues, it demonstrated an 89-fold β1-selectivity relative to its potency at β2-receptors nih.govchem960.com.

Comparatively, dextrobetaxolol, the R-enantiomer of betaxolol, exhibits significantly weaker affinity at both β1 and β2 receptors than levobetaxolol nih.govchem960.com. Levobetaxolol has been shown to more potently inhibit functional activities in cells expressing human recombinant β1 and β2 receptors than dextrobetaxolol.

In contrast, levobunolol is largely considered a non-selective beta-adrenoceptor blocking agent, demonstrating equipotency at both β1 and β2 receptors. Some functional assays indicate levobunolol has insignificant β-receptor selectivity (2- to 3-fold β1-selective) nih.govchem960.com. However, other radioligand binding studies in guinea pig heart and lung suggest levobunolol exhibits a 140-fold β2-receptor selectivity nih.gov. Similarly, (l)-timolol is classified as essentially non-selective, acting as a non-selective β1 and β2 adrenergic receptor blocker nih.govchem960.com.

The following table summarizes the reported selectivities and affinities:

| Compound | Receptor Type | Ki (nM) (Cloned Human Receptors) | IC50 (nM) (Functional Assays - Animal Tissues) | β1-Selectivity (Fold) | Notes |

| Levobetaxolol | β1 | 0.76 nih.govchem960.com | 33.2 chem960.com | 43 (recombinant human), 89 (functional animal) nih.govchem960.com | High β1-selectivity |

| β2 | 32.6 nih.govchem960.com | 2970 chem960.com | |||

| Dextrobetaxolol | β1, β2 | Much weaker than levobetaxolol nih.govchem960.com | Considerably weaker than levobetaxolol | Much weaker than levobetaxolol nih.gov | |

| Levobunolol | β1 | N/A | 42 (guinea pig heart) | 2-3 (functional), 140 (β2-selective in binding) nih.govchem960.com | Non-selective, or β2-selective depending on assay |

| β2 | N/A | 0.3 (guinea pig lung) | |||

| (l)-Timolol | β1 | N/A | 3.1 (guinea pig heart) | Essentially non-selective nih.govchem960.com | Non-selective β1 and β2 blocker |

| β2 | N/A | 2.9 (guinea pig lung) |

A key characteristic of levobetaxolol hydrochloride is its lack of significant membrane-stabilizing activity. This property, also referred to as local anesthetic activity, is absent in levobetaxolol iiab.medntb.gov.uamims.comnih.gov. The absence of this effect differentiates it from some other beta-blockers and contributes to its specific pharmacological profile.

Levobetaxolol is devoid of intrinsic sympathomimetic activity (ISA) iiab.medntb.gov.uamims.comnih.gov. ISA refers to the ability of some beta-blockers to partially stimulate beta-adrenergic receptors while simultaneously blocking the effects of endogenous catecholamines. The absence of ISA means that levobetaxolol acts as a pure antagonist, primarily blocking the beta-adrenergic receptors without any inherent agonistic properties. This characteristic is also observed in levobunolol and timolol.

Absence of Significant Membrane-Stabilizing Activity

Ocular Hypotensive Mechanisms

The primary mechanism by which levobetaxolol reduces intraocular pressure (IOP) is believed to be a decrease in the production of aqueous humor iiab.me. Aqueous humor production is mediated by the non-pigmented ciliary epithelial cells of the ciliary process within the eye nih.gov. Beta-adrenergic receptors are present in various ocular tissues, including the ciliary epithelium-process, choroid, retina, iris, and ciliary muscles nih.gov.

The antagonism of β-adrenergic receptors by levobetaxolol is thought to reduce aqueous humor production by interfering with the cyclic adenosine monophosphate (cAMP)-protein kinase A pathway, which is involved in stimulating aqueous humor formation iiab.me. Studies have shown that levobetaxolol is more potent than dextrobetaxolol or racemic betaxolol in inhibiting isoproterenol-stimulated cAMP production in human non-pigmented ciliary epithelial cells nih.govchem960.com. Additionally, some research suggests that the vasoconstriction resulting from β-adrenergic receptor antagonism may reduce blood flow to the eye, thereby diminishing the ultrafiltration process responsible for aqueous humor production iiab.me.

Reduction of Aqueous Humor Production

A significant mechanism by which this compound reduces IOP is through the suppression of aqueous humor production. Aqueous humor is secreted by the non-pigmented ciliary epithelial cells of the ciliary process. nih.govtandfonline.com Beta-adrenergic receptor stimulation typically increases the formation of aqueous humor by elevating cyclic adenosine monophosphate (cAMP) levels. nih.govtandfonline.com As a beta-adrenergic antagonist, levobetaxolol counteracts this effect, thereby decreasing the rate of aqueous humor secretion. nih.govtandfonline.com Studies have indicated that levobetaxolol ophthalmic suspension demonstrates efficacy in reducing IOP in patients with primary open-angle glaucoma (POAG) and ocular hypertension (OHT). nih.govtandfonline.com

| Mechanism of IOP Reduction | Description | Primary Site of Action |

| Decreased Aqueous Humor Production | Inhibition of β-agonist activity that typically increases cAMP and aqueous formation. | Non-pigmented ciliary epithelial cells nih.govtandfonline.com |

Role of β-Adrenergic Receptor Antagonism in Aqueous Humor Dynamics

This compound functions as a selective β1-adrenergic receptor antagonist. nih.govdrugbank.com Beta-adrenergic receptors are present in various ocular tissues, including the ciliary epithelium, choroid, retina, iris, and ciliary muscles, as well as the trabecular meshwork. nih.govtandfonline.com The antagonism of these receptors by levobetaxolol contributes to the reduction of aqueous humor production. nih.gov While the exact mechanism is not fully elucidated, it is thought that beta-adrenergic receptor antagonism not only inhibits the production of cyclic adenosine monophosphate but also leads to reduced perfusion of the ciliary body. drugbank.comresearchgate.net This reduction in blood flow to the eye may subsequently diminish the ultrafiltration process responsible for aqueous humor formation. nih.govdrugbank.com Levobetaxolol has demonstrated higher affinity for human β1-receptors compared to β2-receptors, making it cardioselective. researchgate.net

Influence on Cyclic Adenosine Monophosphate-Protein Kinase A Pathway

A key aspect of levobetaxolol's mechanism in reducing aqueous humor production involves its influence on the cyclic adenosine monophosphate (cAMP)-Protein Kinase A (PKA) pathway. A rise in cAMP levels, often mediated by beta-agonist activity, leads to increased aqueous humor formation. nih.govtandfonline.com Levobetaxolol inhibits isoproterenol-stimulated cAMP production in non-pigmented ciliary epithelial cells, indicating its potent antagonistic effect on this pathway. nih.govtandfonline.comresearchgate.net This inhibition of cAMP synthesis subsequently attenuates the downstream activation of Protein Kinase A, thereby modulating the cellular processes involved in aqueous humor secretion. nih.govdrugbank.com Experimental data suggests that β2-receptors predominantly exist in the ciliary body and trabecular meshwork, and levobetaxolol's potency in decreasing aqueous humor production is linked to its ability to inhibit adenylyl cyclase activity in these cells. nih.govtandfonline.comresearchgate.net

Neuroprotective Mechanisms

Beyond its IOP-lowering effects, this compound exhibits neuroprotective properties, which are crucial for preserving retinal ganglion cell integrity, particularly in conditions like glaucoma. nih.govtandfonline.com

Modulation of Sodium and Calcium Influx through Voltage-Sensitive Channels

Levobetaxolol is recognized for its capacity to block the influx of both sodium and calcium ions through voltage-sensitive channels. nih.govtandfonline.comresearchgate.neteyesoneyecare.commdpi.comresearchgate.net This blocking activity is a cornerstone of its neuroprotective action. An increase in intra-axonal sodium, often resulting from ischemic insults and subsequent ATP depletion, can lead to a cascade of events detrimental to neuronal survival. nih.govtandfonline.com By modulating these channels, levobetaxolol helps to prevent excessive intracellular ion accumulation, which is implicated in neuronal damage and cell death. nih.govtandfonline.comeyesoneyecare.commdpi.com Specifically, betaxolol can inhibit Na+ influx by modulating the gating mechanism of the Na+ channel without directly interfering with ion conductance. nih.govtandfonline.com It also shows affinity for L-type voltage-gated calcium channels. nih.govtandfonline.com

| Ion Channel Modulation | Effect of Levobetaxolol | Impact on Neurons |

| Sodium Channels | Blocks Na+ influx | Prevents intra-axonal sodium accumulation; preserves action potential integrity nih.govtandfonline.comeyesoneyecare.commdpi.com |

| Calcium Channels | Blocks Ca2+ influx | Reduces toxic calcium overload; counteracts glutamate-mediated excitotoxicity nih.govtandfonline.comeyesoneyecare.commdpi.com |

Inhibition of Ischemia/Reperfusion Injury

Levobetaxolol has demonstrated effectiveness in inhibiting ischemia/reperfusion injury, a critical factor in the pathogenesis of neurodegenerative conditions such as glaucoma. eyesoneyecare.commdpi.com In models of ischemic rat retinas, levobetaxolol was shown to be more effective as a neuroprotectant compared to timolol in preserving retinal function following reperfusion. nih.govtandfonline.com This protective effect is linked to its ability to reduce the detrimental influx of sodium and calcium, which are processes activated during ischemia/reperfusion injury and associated with the activation of N-methyl-D-aspartate (NMDA) receptors. mdpi.comresearchgate.net

Attenuation of Glutamate Release and NMDA Receptor Activation

Excitotoxicity, primarily mediated by excessive glutamate release and subsequent overstimulation of NMDA receptors, is a significant contributor to neuronal injury and death in various neurological disorders, including glaucoma. nih.govtandfonline.comeyesoneyecare.commdpi.complos.org Levobetaxolol contributes to neuroprotection by attenuating glutamate-mediated calcium influx and preventing the activation of NMDA receptors. nih.govtandfonline.comeyesoneyecare.commdpi.com Excessive activation of NMDA receptors allows for a significant entry of calcium and sodium ions, triggering a cascade of events that ultimately lead to cell death. nih.govtandfonline.com By counteracting this process, levobetaxolol helps to safeguard neuronal integrity, particularly in the axon and cell body/dendrites of retinal ganglion cells. nih.govtandfonline.com It has been shown to counteract the NMDA-induced influx of radioactive calcium into rat retinas. nih.govtandfonline.com

Upregulation of Endogenous Growth Factors (e.g., b-fibroblast growth factor, ciliary neurotrophic factor-mRNA)

Levobetaxolol demonstrates the capacity to upregulate endogenous growth factors in the retina, which are crucial for cellular protection and survival. This compound can increase the levels of b-fibroblast growth factor (bFGF) and ciliary neurotrophic factor-mRNA (CNTF-mRNA), both of which are recognized for their roles in safeguarding photoreceptor cells nih.govnih.govwikipedia.org. Research has indicated that a single intraperitoneal injection of levobetaxolol in normal rat retinas led to a significant upregulation of these trophic factors. Northern blot analysis revealed a 10-fold increase in bFGF mRNA and a two-fold increase in CNTF mRNA levels wikipedia.org. These findings suggest that the neuroprotective activity of levobetaxolol may, in part, stem from its ability to stimulate the production of these key molecules that inhibit retinal degeneration wikipedia.org.

Effects on Retinal Function and Morphology in Photic-Induced Retinopathy Models

Systemically administered levobetaxolol has been shown to exert a neuroprotective action in models of photic-induced retinal damage nih.govnih.gov. In studies evaluating its effects in photic-induced retinopathy, levobetaxolol provided significant protection to retinal function and morphology. For instance, in a rat model of photic-induced retinopathy, treatment with 20 mg/kg levobetaxolol substantially protected retinal function, as assessed by electroretinogram (ERG) measurements, compared to vehicle-dosed animals nih.govnih.govwikipedia.orgfishersci.ie. Furthermore, morphological analyses indicated that the retinal pigment epithelium (RPE) and the outer nuclear layer were notably thicker in rats treated with 20 mg/kg levobetaxolol, highlighting its ability to preserve retinal structure against damage wikipedia.org. These observations underscore levobetaxolol's potential as a neuroprotective agent for ameliorating retinopathy wikipedia.org.

L-type Ca2+ Channel Blocking Activity and Optic Nerve Head Blood Flow

Levobetaxolol exhibits an affinity for the L-type voltage-gated calcium channel, a property that contributes to its neuroprotective profile nih.govnih.gov. It is capable of counteracting N-methyl-D-aspartate (NMDA)-induced influx of radioactive calcium into rat retinas nih.govnih.gov. Distinct from dextrobetaxolol, levobetaxolol demonstrates a higher affinity for L-type Ca2+ channels, although it shows no significant affinity at N-type Ca2+ channels nih.govnih.gov. This L-type Ca2+ channel blocking activity holds clinical relevance, as increased optic nerve head blood flow and beneficial effects on visual fields in glaucoma patients have been associated with various calcium channel antagonists nih.govnih.govwikipedia.org. The capacity of levobetaxolol to block both sodium and calcium influx is believed to confer its neuroprotective activity, making it a more effective neuroprotectant than some other beta-blockers, such as timolol, in ischemia/reperfusion models in rat retinas nih.govnih.govfishersci.ca. Studies have reported levobetaxolol to have a micromolar affinity for L-type Ca2+-channels guidetopharmacology.org.

Stereochemical Pharmacological Differences

The pharmacological properties of levobetaxolol differ significantly from those of its enantiomer, dextrobetaxolol, particularly concerning their potency in intraocular pressure reduction and their receptor affinities.

Comparative Potency of Levobetaxolol and Dextrobetaxolol in Intraocular Pressure Reduction

Studies comparing the intraocular pressure (IOP) reducing effects of levobetaxolol and dextrobetaxolol in conscious ocular hypertensive cynomolgus monkeys have shown that levobetaxolol is more potent. At a dose of 150 µ g/eye , levobetaxolol reduced IOP by 25.9% ± 3.2%, whereas the same dose of dextrobetaxolol resulted in a lesser reduction of 15.5% ± 3.6% guidetopharmacology.org. Interestingly, the efficacy of the racemic mixture, betaxolol, in reducing IOP was found to be very similar to that of levobetaxolol guidetopharmacology.org.

Comparative Receptor Affinities and Functional Potencies of Enantiomers

Levobetaxolol displays marked selectivity and higher affinity for β1-adrenergic receptors compared to dextrobetaxolol. Specifically, levobetaxolol exhibited a higher affinity for cloned human β1 receptors (Ki = 0.76 nM) than for β2 receptors (Ki = 32.6 nM), demonstrating a 43-fold β1-selectivity guidetopharmacology.org. In contrast, dextrobetaxolol showed significantly weaker affinity at both β1 and β2 receptors guidetopharmacology.org.

Functionally, levobetaxolol potently antagonized activities at cloned human β1 and β2 receptors. Its functional potencies, measured as IC50 values, were 33.2 nM for guinea pig atrial β1 receptors, 2970 nM for tracheal β2 receptors, and 709 nM for rat colonic β3 receptors guidetopharmacology.org. This translates to levobetaxolol being 89-times β1-selective versus β2 receptors based on functional antagonism guidetopharmacology.org.

Further illustrating the stereochemical differences, in non-pigmented ciliary epithelial cells, levobetaxolol (Ki = 16.4 nM) proved more potent than dextrobetaxolol (Ki = 2.97 µM) in inhibiting isoproterenol-induced cyclic adenosine monophosphate (cAMP) production nih.govguidetopharmacology.org. However, it is noteworthy that stereoselectivity does not appear to be relevant to the affinity of betaxolol for neurotoxin site 2 of the Na+ channel nih.govnih.gov.

Table 1: Comparative Receptor Affinities and Functional Potencies of Levobetaxolol Enantiomers

| Receptor Type / Cell Line | Enantiomer | Binding Affinity (Ki) / Functional Potency (IC50) | Selectivity (β1 vs. β2) |

| Cloned Human β1 Receptors | Levobetaxolol | 0.76 nM (Ki) | 43-fold β1-selective |

| Cloned Human β2 Receptors | Levobetaxolol | 32.6 nM (Ki) | |

| Cloned Human β1 Receptors | Dextrobetaxolol | Much weaker | |

| Cloned Human β2 Receptors | Dextrobetaxolol | Much weaker | |

| Guinea Pig Atrial β1 Receptors | Levobetaxolol | 33.2 nM (IC50) | 89-times β1-selective |

| Tracheal β2 Receptors (functional antagonism) | Levobetaxolol | 2970 nM (IC50) | |

| Rat Colonic β3 Receptors | Levobetaxolol | 709 nM (IC50) | |

| Non-pigmented Ciliary Epithelial Cells | Levobetaxolol | 16.4 nM (Ki for inhibiting cAMP) | |

| Non-pigmented Ciliary Epithelial Cells | Dextrobetaxolol | 2.97 µM (Ki for inhibiting cAMP) | |

| nih.govguidetopharmacology.org |

Q & A

Basic Research Questions

Q. What methodological approaches are used to determine Levobetaxolol hydrochloride’s selectivity for beta-1 adrenergic receptors in preclinical studies?

- Answer: Competitive radioligand binding assays using cloned human beta-1 and beta-2 adrenergic receptors are standard. Ki values (0.76 nM for beta-1 vs. 32.6 nM for beta-2) quantify selectivity, with lower Ki indicating higher affinity. These assays involve displacing a radiolabeled ligand (e.g., [³H]-CGP 12177) with Levobetaxolol, followed by Scatchard analysis to calculate binding parameters .

Q. How is the enantiomeric purity of this compound validated during synthesis?

- Answer: Chiral resolution techniques, such as lipase-mediated kinetic resolution (e.g., Lipase SP 435-L or AK with vinyl acetate), separate (S)- and (R)-enantiomers. Optical rotation measurements and chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) confirm enantiomeric excess (>98% for the S-isomer) .

Q. What analytical techniques are recommended for assessing related substance impurities in this compound batches?

- Answer: Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/water/acetic acid (10:3:3) identifies impurities. Quantification uses HPLC with UV detection (e.g., 220 nm), comparing peak areas of impurities to a reference standard. Limits follow ICH guidelines (e.g., ≤0.1% for individual impurities) .

Advanced Research Questions

Q. How can researchers reconcile in vitro beta-1 receptor selectivity data with clinical outcomes observed in glaucoma trials?

- Answer: While Levobetaxolol’s high beta-1 selectivity (Ki = 0.76 nM) suggests minimal beta-2 effects, clinical trials demonstrate significant IOP reduction (P<0.01 vs. racemic betaxolol). This discrepancy may arise from off-target effects on ocular adrenergic pathways or pharmacokinetic factors (e.g., corneal penetration). Studies should combine receptor binding assays with ex vivo models (e.g., isolated ciliary epithelium) to evaluate aqueous humor dynamics .

Q. What strategies optimize the yield of this compound while maintaining enantiomeric excess in multi-step synthesis?

- Answer: Key steps include:

- Chiral intermediate synthesis: Reductive amination of (R)-glyceraldehyde with isopropylamine using Pd/C/H₂ in methanol yields 3-(isopropylamino)propane-1,2-diol with >99% enantiomeric excess .

- Oxazolidine ring closure: Benzaldehyde cyclization at 150°C minimizes racemization.

- Catalyst optimization: Palladium on carbon (Pd/C) enhances hydrogenation efficiency in debenzylation steps .

Q. What experimental designs are critical for evaluating the long-term stability of this compound formulations under varying storage conditions?

- Answer: Accelerated stability studies (40°C/75% RH for 6 months) assess degradation kinetics. Parameters include:

- Impurity profiling: HPLC-UV monitors degradation products (e.g., oxidation byproducts).

- pH stability: Buffered solutions (pH 4.5–7.4) test hydrolysis susceptibility.

- Excipient compatibility: Poly(styrene-divinylbenzene) sulfonic acid and carbomer 974P enhance physical stability in ophthalmic formulations .

Q. How do researchers address potential discrepancies between preclinical binding affinity data and in vivo pharmacological efficacy?

- Answer: Contradictions (e.g., higher beta-1 affinity but broader clinical effects) are analyzed via:

- Tissue-specific receptor density mapping: Autoradiography in ocular tissues identifies beta-2 expression in trabecular meshwork.

- Pharmacokinetic modeling: Corneal permeability (logP = 1.2) and aqueous humor concentration-time profiles correlate with IOP reduction.

- Metabolite profiling: LC-MS identifies active metabolites (e.g., dealkylated derivatives) contributing to efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。